molecular formula C22H20N6O2 B2863113 5,7-dimethyl-9-(2-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921883-44-5

5,7-dimethyl-9-(2-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2863113
CAS RN: 921883-44-5
M. Wt: 400.442
InChI Key: SKVPXXDOSUZVGF-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a triazolo and a purine ring. These types of compounds are often found in medicinal chemistry and can have various biological activities .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of heterocyclic compounds . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

CDK2 Inhibitors

The compound can be used in the development of novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .

Antimalarial Activity

The compound can be used in the development of dihydroorotate dehydrogenase inhibitors with antimalarial activity .

Vilsmeier Reaction

The compound can be used as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles .

HIV TAR RNA Binding

The compound can be used in investigations of the pharmacological activity caused by binding to HIV TAR RNA .

Energetic Materials

The compound can be used in the development of very thermostable energetic materials . The insensitive properties of these materials, together with their good thermal stabilities and comparable detonation properties, highlight their application potential as energetic materials .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as modifications to its structure to enhance its properties or reduce potential side effects .

properties

IUPAC Name

1,3-dimethyl-5-[(2-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-14-9-7-8-12-16(14)13-27-17-19(25(2)22(30)26(3)20(17)29)28-18(23-24-21(27)28)15-10-5-4-6-11-15/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVPXXDOSUZVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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